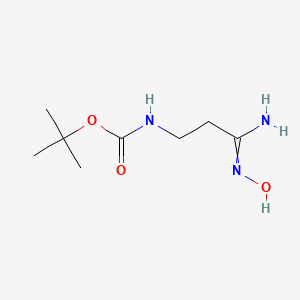

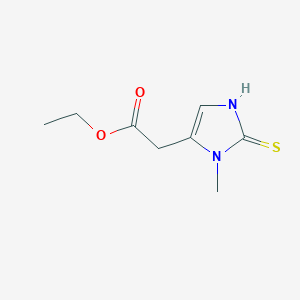

tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate is a compound with a wide range of applications in scientific research. This compound is used in chemical synthesis, drug discovery, and biochemistry. It is an important tool for scientists to understand biochemical processes and to develop new drugs. In

Applications De Recherche Scientifique

Photoredox-Catalyzed Amination

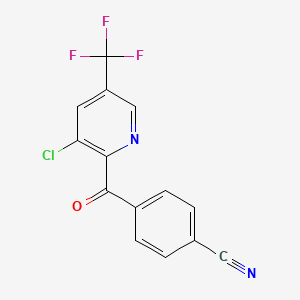

Wang et al. (2022) explored the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor. This research demonstrated a novel cascade pathway for assembling a range of 3-aminochromones under mild conditions, showcasing the compound's utility in photoredox chemistry for creating complex heterocycles with potential biological activity Wang et al., 2022.

Chemoselective Transformation

Sakaitani and Ohfune (1990) detailed the chemoselective transformation of amino protecting groups into tert-butyldimethylsilyl carbamates. Their work emphasizes the compound's role in protecting group chemistry, crucial for synthesizing peptides and other nitrogen-containing organic compounds Sakaitani & Ohfune, 1990.

Synthesis of Amino Acid Derivatives

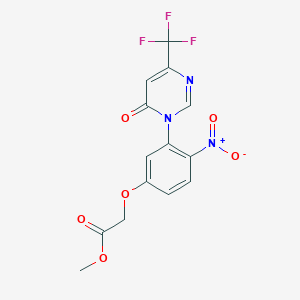

The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate by Zhao et al. (2017) highlights the compound's significance in creating intermediates for biologically active compounds such as omisertinib (AZD9291). Their optimized synthetic method underscores the versatility of tert-butyl carbamate derivatives in medicinal chemistry for the rapid development of pharmaceuticals Zhao et al., 2017.

Carbamate Derivatives Synthesis

Research by Harris and Wilson (1983) introduced tert-butyl aminocarbonate (tert-butyloxycarbonyloxyamine) by reacting hydroxylamine with di-tert-butyl dicarbonate, showcasing the compound's potential in acylating amines. This study provides insights into new methodologies for synthesizing protected amino acids and amines, pivotal for peptide synthesis Harris & Wilson, 1983.

Mécanisme D'action

Target of Action

It is known that carbamates, in general, are used as protecting groups for amines, especially in the synthesis of peptides .

Mode of Action

tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate, as a carbamate, acts as a protecting group for amines. It can be installed and removed under relatively mild conditions . The compound can be synthesized by reacting Boc anhydride with ethanol in an ice bath, followed by the slow addition of a 70% solution of ammonia .

Biochemical Pathways

It is known that carbamates play a crucial role in peptide synthesis . They protect the amine group during the synthesis process, preventing unwanted side reactions.

Pharmacokinetics

It is known that the compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Result of Action

The result of the action of tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate is the protection of the amine group during peptide synthesis, allowing for the successful formation of peptide bonds . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Action Environment

The action of tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its efficacy and stability. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This solubility profile can influence how the compound interacts with its environment and carries out its function.

Propriétés

IUPAC Name |

tert-butyl N-(3-amino-3-hydroxyiminopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)10-5-4-6(9)11-13/h13H,4-5H2,1-3H3,(H2,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRZCIJAPSBNIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)

![(R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine](/img/structure/B1458968.png)

![Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate]](/img/structure/B1458971.png)

![2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone](/img/structure/B1458974.png)

![2-Oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B1458976.png)